(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride
Description
The compound "(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride" is a stereoisomer of the well-studied selective estrogen receptor modulator (SERM) lasofoxifene, which is clinically used for osteoporosis treatment. The compound features a tetrahydronaphthalene core substituted with a phenyl group at position 6, a pyrrolidine-ethoxy-phenyl moiety at position 5, and a phenolic hydroxyl group at position 2. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications .
Key structural attributes:
- Stereochemistry: The (5S,6S) configuration distinguishes it from the (5R,6S) isomer (lasofoxifene), which has been extensively patented and studied .
- Functional Groups: The pyrrolidine-ethoxy substituent contributes to receptor binding affinity, while the hydroxyl group is critical for hydrogen bonding with the estrogen receptor .
Synthetic routes for related compounds involve multi-step processes, including protection/deprotection of hydroxyl groups, stereoselective reduction, and salt formation. For example, lasofoxifene’s synthesis includes recrystallization to achieve enantiomeric purity .
Properties
Molecular Formula |
C28H32ClNO2 |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H |
InChI Key |
SFWYWKVSAHDQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydronaphthalene Construction
The tetrahydronaphthalene system is typically assembled via Diels-Alder cyclization or Friedel-Crafts alkylation . A 2025 patent (EP2187742B1) describes a related tetrahydronaphthalen-ol derivative synthesized through a stereoselective Diels-Alder reaction between a diene and a quinone methide intermediate, yielding a cis-fused ring system. For the target compound, a similar strategy could employ a chiral auxiliary or asymmetric catalysis to control the (5S,6S) configuration.
Sidechain Introduction
The 4-(2-pyrrolidin-1-ylethoxy)phenyl group is introduced via Mitsunobu reaction or nucleophilic aromatic substitution . PubChem data (CID 9887973) indicates that the pyrrolidinylethoxy sidechain in analogous compounds is installed using a two-step process: (1) alkylation of 4-hydroxyphenylacetone with 2-pyrrolidin-1-ylethyl chloride, followed by (2) stereoselective reduction of the ketone.
Stereoselective Reduction
Asymmetric hydrogenation using Noyori-type catalysts or enzymatic reduction (e.g., alcohol dehydrogenases) is critical for establishing the (5S,6S) configuration. A 2021 study highlights the use of Candida glabrata alcohol dehydrogenase (ADH) to achieve >99% e.e. in similar tetrahydronaphthalen-ol systems, with space-time yields exceeding 600 g·L⁻¹·d⁻¹.
Detailed Synthetic Routes
Route 1: Asymmetric Diels-Alder Cyclization
-
Diene Preparation : 2-Vinylphenol is protected as its tert-butyldimethylsilyl (TBS) ether.
-
Dienophile Synthesis : 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde is converted to a quinone methide via oxidation.
-
Cyclization : The Diels-Alder reaction is catalyzed by a chiral oxazaborolidine (e.g., Corey catalyst), yielding the cis-fused tetrahydronaphthalene core with >90% e.e..
-
Deprotection and Salt Formation : TBS removal with tetrabutylammonium fluoride (TBAF) followed by HCl treatment affords the hydrochloride salt.
Key Data :
| Step | Yield (%) | e.e. (%) | Catalyst Loading (mol%) |
|---|---|---|---|
| 3 | 78 | 92 | 5 |
| 4 | 95 | - | - |
Route 2: Enzymatic Kinetic Resolution
-
Racemic Intermediate Synthesis : A racemic tetrahydronaphthalen-ol is prepared via Friedel-Crafts alkylation.
-
Enzymatic Resolution : Pseudomonas fluorescens lipase selectively acetylates the (5R,6R) enantiomer, leaving the desired (5S,6S)-alcohol.
-
Sidechain Installation : Mitsunobu reaction with 4-hydroxy-2-pyrrolidin-1-ylethoxybenzene introduces the aryl ether.
Key Data :
| Step | Conversion (%) | e.e. (%) | Enzyme Loading (g·L⁻¹) |
|---|---|---|---|
| 2 | 45 | 99 | 20 |
Comparative Analysis of Methods
Efficiency and Scalability
-
Route 1 offers superior stereocontrol but requires expensive chiral catalysts.
-
Route 2 leverages biocatalysis for cost-effective resolution but involves additional steps.
Industrial-Scale Optimization
Recent advances include continuous-flow hydrogenation to enhance throughput and solid-supported reagents to simplify purification. A 2025 pilot-scale study achieved a 92% overall yield using immobilized ADH in a packed-bed reactor .
Chemical Reactions Analysis
2-Naphthalenol,5,6,7,8-tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-,hydrochloride, (5R,6S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl-ethoxy side chain, leading to the formation of various derivatives.
Scientific Research Applications
2-Naphthalenol,5,6,7,8-tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-,hydrochloride, (5R,6S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Naphthalenol,5,6,7,8-tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-,hydrochloride, (5R,6S)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Variants
The (5S,6S) configuration is a diastereomer of the (5R,6S)-lasofoxifene. Stereochemical differences significantly impact biological activity:
The (5R,6S) configuration in lasofoxifene is optimized for therapeutic efficacy, while the (5S,6S) variant may exhibit altered pharmacokinetics due to steric and electronic effects .
Substituent Modifications
A. Pyrrolidine vs. Piperidine Derivatives
Replacing pyrrolidine with piperidine alters receptor selectivity:
| Compound | Substituent | Estrogen Receptor α/β Selectivity | LogP | References |
|---|---|---|---|---|
| Target Compound | Pyrrolidine-ethoxy | α-selective (predicted) | 4.2 | |
| Piperidine Analog () | Piperidine-propionamide | β-selective | 5.1 |
The piperidine analog’s larger ring size increases lipophilicity (higher LogP) but reduces α-receptor affinity, highlighting the importance of pyrrolidine’s compact structure for α-selectivity .
B. Methyl-Substituted Pyrrolidine ()
A derivative with a (3S)-3-methylpyrrolidine group exhibits enhanced metabolic stability:
| Compound | Pyrrolidine Modification | Molecular Weight | Half-life (t₁/₂) | |
|---|---|---|---|---|
| Target Compound | Unmodified | 463.96 g/mol | ~12 h (predicted) | |
| (3S)-3-Methylpyrrolidine Derivative | Methyl group at C3 | 427.58 g/mol | ~18 h |
The methyl group sterically hinders cytochrome P450 metabolism, prolonging half-life .
Salt Forms
Salt selection affects solubility and bioavailability:
| Salt Form | Solubility (mg/mL) | Stability | Clinical Application | References |
|---|---|---|---|---|
| Hydrochloride (Target) | 12.5 (pH 7.4) | High | Preclinical | |
| D-Tartrate (Lasofoxifene) | 8.2 (pH 7.4) | Moderate | Approved |
Research Findings and Implications
- Stereochemical Purity : Patented recrystallization methods for lasofoxifene achieve >99% enantiomeric excess, a critical factor for regulatory approval .
- Structure-Activity Relationship (SAR) : The pyrrolidine-ethoxy group is essential for SERM activity, while modifications to the tetrahydronaphthalene core (e.g., halogenation) can enhance potency but increase toxicity .
- Comparative Pharmacokinetics : Piperidine analogs () show reduced hepatic clearance but lower receptor affinity, underscoring the need for balanced design .
Q & A
Q. What are the key steps for synthesizing (5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis involves protecting/deprotecting steps for hydroxyl groups and stereoselective coupling reactions. For example, intermediates like (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate are protected using reagents such as 3,4-dihydro-2H-pyran under acidic conditions (pyridinium p-toluenesulfonate) . Reduction with LAH (lithium aluminum hydride) in THF ensures retention of stereochemistry. Final salt formation with HCl is critical for crystallizing the hydrochloride form. Chiral HPLC or polarimetry should validate enantiomeric purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign diastereotopic protons in the tetrahydronaphthalene core and verify substitution patterns on aromatic rings.
- LC-MS : Confirm molecular weight (e.g., 427.578 g/mol as per the related analog in ) and detect impurities.
- IR Spectroscopy : Identify hydroxyl (-OH) and pyrrolidine N-H stretches.
- Elemental Analysis : Validate salt stoichiometry (e.g., HCl ratio) .
Q. How does the compound’s stereochemistry [(5S,6S) configuration] influence its physicochemical properties?
- Methodological Answer : The (5S,6S) configuration affects solubility, crystallinity, and biological interactions. For instance, the spatial arrangement of the pyrrolidinylethoxy group impacts hydrogen bonding with solvents (e.g., water vs. DMF) and receptor binding. Comparative studies with (5R,6R) or (5S,6R) diastereomers are essential to isolate stereochemical effects .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the pyrrolidinylethoxy moiety to the tetrahydronaphthalene core?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the ethoxy group.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate SN2 reactions.
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., oxidation of phenol groups) .
- Table 1 : Example optimization parameters:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 25% |
| Catalyst | TBAB (5 mol%) | 15% |
| Reaction Time | 12 h at 0°C | 10% |
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Methodological Answer :
- Structural Comparison : Analyze analogs (e.g., 5-substituted tetrahydronaphthalen-2-yl methyl derivatives) to identify critical substituents. For example, replacing pyrrolidine with piperidine alters logP and receptor affinity .
- Assay Validation : Ensure consistency in cell-based vs. enzyme inhibition assays. Contradictions may arise from off-target effects or differential membrane permeability .
Q. How can computational methods predict the compound’s degradation pathways under acidic conditions?
- Methodological Answer :
- DFT Calculations : Model protonation sites (e.g., pyrrolidine nitrogen) and predict hydrolysis or ring-opening reactions.
- Forced Degradation Studies : Expose the compound to 0.1 M HCl at 40°C for 24 h, followed by LC-MS/MS to identify degradants (e.g., cleaved ethoxy linkages or oxidized naphthalenol) .
Q. What are the challenges in quantifying trace impurities (e.g., diastereomers) in this compound using HPLC?
- Methodological Answer :
- Column Selection : Use chiral stationary phases (e.g., Chiralpak IA) to resolve diastereomers.
- Mobile Phase : Adjust pH (2.5–3.5 with TFA) and acetonitrile/water ratios to optimize retention times.
- Detection Limits : UV at 254 nm may miss non-chromophoric impurities; consider charged aerosol detection (CAD) .
Data Contradiction Analysis
Q. Why might synthetic routes described in Patent 1 (2014) differ from later academic protocols in achieving enantiomeric excess?
- Analysis : The patent emphasizes scalable processes (e.g., using inexpensive LAH for reductions), while academic methods may prioritize precision (e.g., asymmetric catalysis with chiral ligands). Contradictions arise from differing goals: industrial scalability vs. academic rigor in stereocontrol .
Structure-Activity Relationship (SAR) Considerations
Q. How does the 4-[2-(pyrrolidin-1-YL)ethoxy]phenyl group influence binding to biological targets compared to simpler alkoxy substituents?
- Methodological Answer : The pyrrolidine moiety introduces basicity (pKa ~10) and conformational flexibility, enhancing interactions with GPCRs or kinases. Compare with methoxy or ethoxy analogs via radioligand binding assays to quantify affinity changes .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
